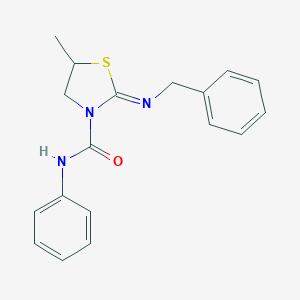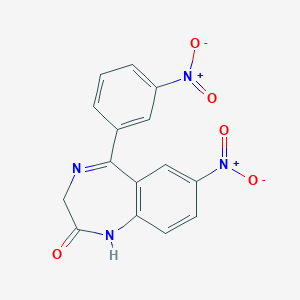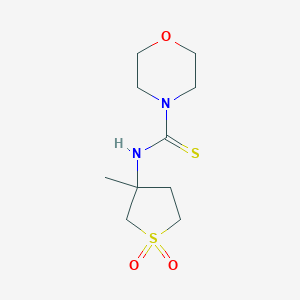
1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
The synthesis of 1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the pyrazole ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the benzyl group.
Methylation: Addition of a methyl group to the pyrazole ring.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the fluorine atom enhances its binding affinity to certain enzymes and receptors. These interactions can modulate various biological processes, making it a compound of interest in drug discovery and development .
Comparación Con Compuestos Similares
1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole can be compared with other similar compounds such as:
Fluoroimidazoles: These compounds also contain a fluorine atom and exhibit similar chemical properties.
Fluoropyridines: Known for their biological activities and used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-methyl-3-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-8-6-11(15(16)17)13-14(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJBECZXCHAOKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2,4-dinitro-5-[2-[(2-oxoindol-3-yl)amino]anilino]phenyl]acetamide](/img/structure/B397138.png)

![4-fluoro-N-[1,4,5,6,7,8-hexahydrospiro(2H-3,1-benzothiazine-4,1'-cyclohexane)-2-ylidene]benzamide](/img/structure/B397146.png)


![(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]methyl(methyl)formamide](/img/structure/B397151.png)
amino]-N,N-diethylpropanamide](/img/structure/B397152.png)
![N-[6-(2,6-dimethylphenoxy)hexyl]-N-(2-furylmethyl)amine](/img/structure/B397154.png)

![3-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B397156.png)


![3-(2-furylmethylene)-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B397159.png)
![2,3,5-Trifluoro-6-(1-piperidinyl)-4-(2-{[2,3,5-trifluoro-6-(1-piperidinyl)-4-pyridinyl]oxy}phenoxy)pyridine](/img/structure/B397161.png)
